molecular formula C9H6ClF5O B13619547 1-(Chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene

1-(Chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene

Cat. No.: B13619547
M. Wt: 260.59 g/mol
InChI Key: WKSXVYGFKVKCKS-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene is a fluorinated aromatic compound It is characterized by the presence of a chloromethyl group and a pentafluoroethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene typically involves the reaction of 4-(1,1,2,2,2-pentafluoroethoxy)benzyl alcohol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group. The general reaction scheme is as follows:

4-(1,1,2,2,2-pentafluoroethoxy)benzyl alcohol+SOCl2This compound+HCl+SO2\text{4-(1,1,2,2,2-pentafluoroethoxy)benzyl alcohol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 4-(1,1,2,2,2-pentafluoroethoxy)benzyl alcohol+SOCl2​→this compound+HCl+SO2​

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzyl derivatives.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include methyl-substituted benzene derivatives.

Scientific Research Applications

1-(Chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those requiring fluorinated aromatic structures.

    Materials Science: It is used in the production of specialty polymers and materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The pentafluoroethoxy group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(1,1,2,2,2-pentafluoroethoxy)benzene
  • 1-Iodo-4-(1,1,2,2,2-pentafluoroethoxy)benzene
  • 1-(Chloromethyl)-4-(trifluoromethoxy)benzene

Comparison

1-(Chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene is unique due to the presence of the pentafluoroethoxy group, which provides distinct electronic properties compared to other halogenated benzene derivatives. This makes it particularly useful in applications requiring high reactivity and stability under various conditions.

Properties

Molecular Formula

C9H6ClF5O

Molecular Weight

260.59 g/mol

IUPAC Name

1-(chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene

InChI

InChI=1S/C9H6ClF5O/c10-5-6-1-3-7(4-2-6)16-9(14,15)8(11,12)13/h1-4H,5H2

InChI Key

WKSXVYGFKVKCKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCl)OC(C(F)(F)F)(F)F

Origin of Product

United States

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